molecular formula C12H15NO2 B2894527 (S)-Methyl 2-amino-3-(4-vinylphenyl)propanoate CAS No. 1212880-64-2

(S)-Methyl 2-amino-3-(4-vinylphenyl)propanoate

Cat. No.: B2894527
CAS No.: 1212880-64-2
M. Wt: 205.257
InChI Key: ZIWLFUMVAQCFNE-NSHDSACASA-N
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Description

(S)-Methyl 2-amino-3-(4-vinylphenyl)propanoate is an organic compound that belongs to the class of amino acid derivatives It is characterized by the presence of a vinyl group attached to the phenyl ring, which imparts unique chemical properties to the molecule

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Methyl 2-amino-3-(4-vinylphenyl)propanoate typically involves the following steps:

    Starting Material: The synthesis begins with commercially available starting materials such as (S)-2-amino-3-phenylpropanoic acid.

    Vinylation: The phenyl ring is functionalized with a vinyl group through a palladium-catalyzed Heck reaction. This involves the reaction of (S)-2-amino-3-phenylpropanoic acid with vinyl halides in the presence of a palladium catalyst and a base.

    Esterification: The carboxylic acid group is then esterified using methanol and a suitable acid catalyst to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and advanced purification techniques such as chromatography are employed to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

(S)-Methyl 2-amino-3-(4-vinylphenyl)propanoate undergoes various chemical reactions, including:

    Oxidation: The vinyl group can be oxidized to form epoxides or diols using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4).

    Reduction: The vinyl group can be reduced to an ethyl group using hydrogenation catalysts such as palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles, leading to the formation of amides, ureas, or other derivatives.

Common Reagents and Conditions

    Oxidation: m-CPBA, OsO4, and other oxidizing agents.

    Reduction: Pd/C, hydrogen gas.

    Substitution: Electrophiles such as acyl chlorides, isocyanates, etc.

Major Products

    Oxidation: Epoxides, diols.

    Reduction: Ethyl-substituted derivatives.

    Substitution: Amides, ureas, and other derivatives.

Scientific Research Applications

(S)-Methyl 2-amino-3-(4-vinylphenyl)propanoate has diverse applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.

    Biology: The compound is studied for its potential role in biochemical pathways and as a ligand for protein binding studies.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its biological activity in various therapeutic areas.

    Industry: It is used in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of (S)-Methyl 2-amino-3-(4-vinylphenyl)propanoate involves its interaction with specific molecular targets and pathways. The vinyl group allows for covalent binding to nucleophilic sites in proteins or enzymes, potentially modulating their activity. The amino group can form hydrogen bonds with biological macromolecules, influencing their structure and function.

Comparison with Similar Compounds

Similar Compounds

  • (S)-2-Amino-3-(3-vinylphenyl)propanoic acid
  • (S)-2-Amino-3-(4-vinylphenyl)propanoic acid hydrochloride

Uniqueness

(S)-Methyl 2-amino-3-(4-vinylphenyl)propanoate is unique due to its specific structural features, such as the presence of both a vinyl group and an ester functional group. This combination imparts distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

IUPAC Name

methyl (2S)-2-amino-3-(4-ethenylphenyl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c1-3-9-4-6-10(7-5-9)8-11(13)12(14)15-2/h3-7,11H,1,8,13H2,2H3/t11-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIWLFUMVAQCFNE-NSHDSACASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CC=C(C=C1)C=C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](CC1=CC=C(C=C1)C=C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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